

# Spectroscopic and Synthetic Profile of Vanillylamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Vanillylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **vanillylamine hydrochloride**, a key intermediate in the pharmaceutical and flavor industries. The document details available spectroscopic data (Nuclear Magnetic Resonance and Infrared), outlines experimental protocols for its characterization, and provides a workflow for its synthesis.

## Spectroscopic Data

While specific, experimentally-derived high-resolution NMR and detailed IR peak data for **vanillylamine hydrochloride** are not readily available in the public domain, data for the free base, vanillylamine, serves as a crucial reference point. It is important to note that the protonation of the amine group in the hydrochloride salt will induce shifts in the spectral data, particularly for the protons and carbons near the aminomethyl group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **vanillylamine hydrochloride**. The following tables summarize the predicted  $^1\text{H}$  NMR data and typical  $^{13}\text{C}$  NMR data for the free base, vanillylamine.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for Vanillylamine

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Aromatic (H-2, H-5, H-6)	6.7 - 7.0	Multiplet	3H
Methylene (-CH <sub>2</sub> -NH <sub>2</sub> )	~3.8	Singlet	2H
Methoxy (-OCH <sub>3</sub> )	~3.9	Singlet	3H
Amine (-NH <sub>2</sub> )	Broad singlet	2H	
Phenolic (-OH)	Broad singlet	1H	

Note: The chemical shifts for amine (-NH<sub>2</sub>) and phenolic (-OH) protons are variable and depend on the solvent, concentration, and temperature. In the hydrochloride salt, the amine protons would likely appear as a broader signal at a downfield-shifted position.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Vanillylamine

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C-1 (C-CH <sub>2</sub> NH <sub>2</sub> )	~130
C-2 (C-OCH <sub>3</sub> )	~110
C-3 (C-OH)	~148
C-4	~145
C-5	~115
C-6	~121
-CH <sub>2</sub> -NH <sub>2</sub>	~46
-OCH <sub>3</sub>	~56

Note: These are approximate chemical shifts for the free base. The carbon of the aminomethyl group (-CH<sub>2</sub>-NH<sub>2</sub>) in the hydrochloride salt is expected to be shifted downfield due to the electron-withdrawing effect of the ammonium group.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **vanillylamine hydrochloride**. The table below lists the expected characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for **Vanillylamine Hydrochloride**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Phenolic)	3500 - 3200	Strong, Broad
N-H Stretch (Ammonium)	3200 - 2800	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=C Stretch (Aromatic)	1620 - 1580	Medium
C-N Stretch	1260 - 1020	Medium
C-O Stretch (Phenolic)	1260 - 1200	Strong
C-O Stretch (Methoxy)	1030	Strong

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data and for the synthesis of **vanillylamine hydrochloride**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **vanillylamine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical spectral width: 0-15 ppm.
  - Ensure a sufficient number of scans for a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.

- Typical spectral width: 0-200 ppm.
- A longer relaxation delay and a higher number of scans are generally required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

## IR Spectroscopy Protocol

- Sample Preparation:
  - KBr Pellet Method: Grind 1-2 mg of the sample with ~200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
  - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

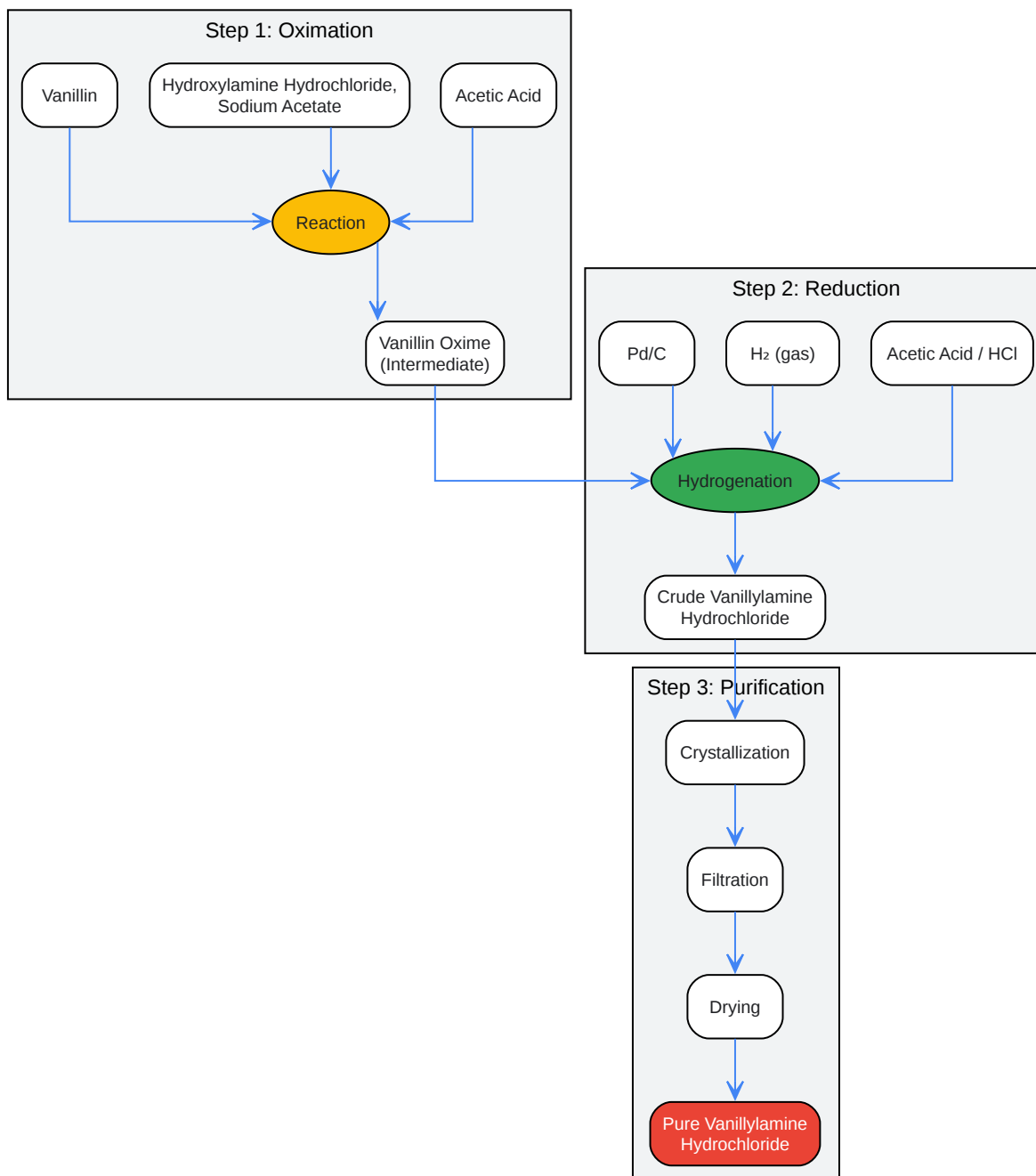
## Synthesis of Vanillylamine Hydrochloride

A common and effective method for the synthesis of **vanillylamine hydrochloride** is the reductive amination of vanillin. This process typically involves two main steps: the formation of a vanillin oxime intermediate, followed by its reduction.

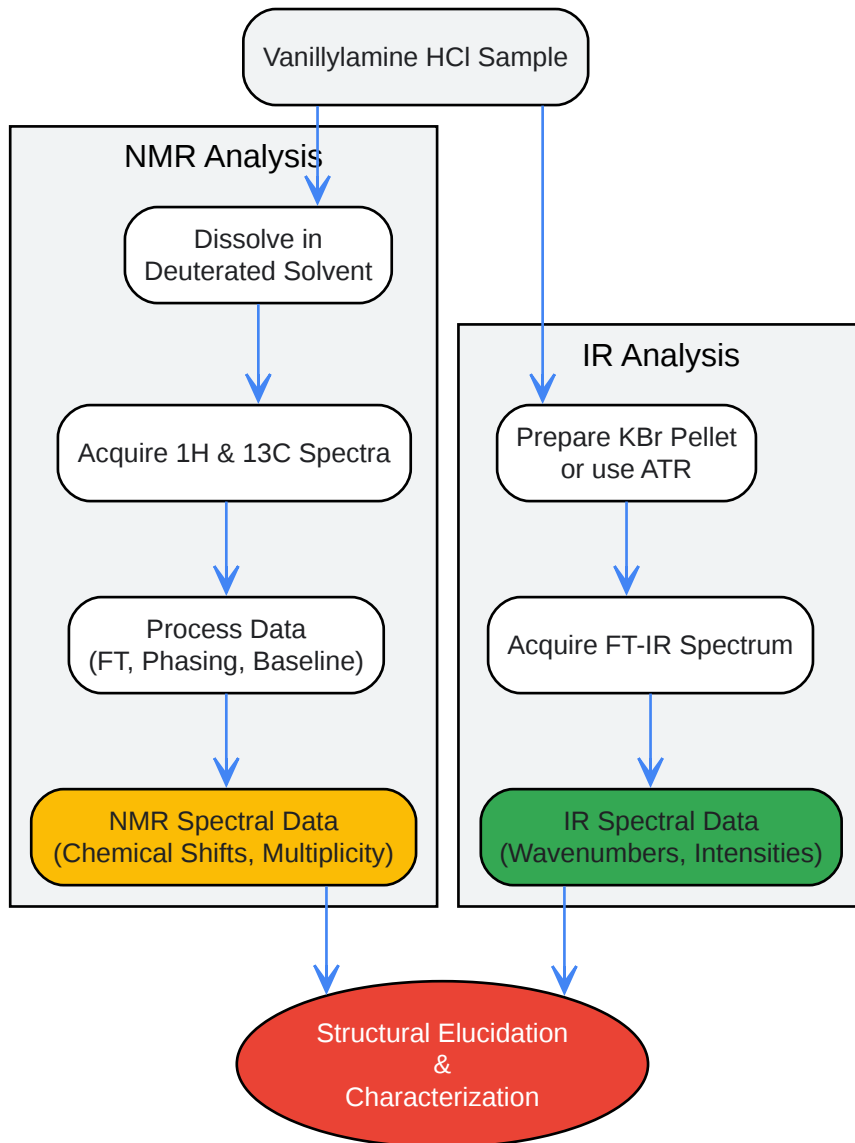
## Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for **vanillylamine hydrochloride**.

## Synthesis Workflow of Vanillylamine Hydrochloride

[Click to download full resolution via product page](#)Caption: Synthesis Workflow of **Vanillylamine Hydrochloride**.

## General Experimental Workflow for Spectroscopic Analysis



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Caption: General Experimental Workflow for Spectroscopic Analysis.

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